![molecular formula C12H6Cl2O2 B1250578 8-Hydroxy-3,4-dichlorodibenzofuran CAS No. 112699-85-1](/img/structure/B1250578.png)
8-Hydroxy-3,4-dichlorodibenzofuran
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Overview
Description
8-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.
Scientific Research Applications
Metabolic Pathways in Animals
8-Hydroxy-3,4-dichlorodibenzofuran, a variant of dichlorodibenzofuran, undergoes metabolic transformations in animal models. In rats, it is metabolized to form sulfur-containing and hydroxylated metabolites, with sulfur-containing derivation and hydroxylation being major pathways. This understanding aids in the exploration of its environmental and biological impacts (Kuroki et al., 1989).
Mass Spectral Analysis
The analysis of hydroxy-polychlorinated dibenzofuran (PCDF) metabolites, including variants similar to 8-Hydroxy-3,4-dichlorodibenzofuran, demonstrates the compound's complex mass fragmentation patterns. This is vital for environmental monitoring and understanding the substance's behavior in various ecosystems (Kuroki et al., 1987).
Enzymatic Activity Induction
Studies have shown that chlorinated dibenzofurans, similar to 8-Hydroxy-3,4-dichlorodibenzofuran, induce aryl hydrocarbon hydroxylase in animal models. This enzyme plays a crucial role in xenobiotic metabolism, suggesting potential environmental and health implications of these compounds (Doyle & Fries, 1986).
Receptor Binding Affinities
The binding affinities of chlorinated dibenzofurans to specific receptors can be studied to understand their potential biological impacts. This includes their interactions with receptors that regulate various physiological processes, offering insights into potential health risks (Denommé et al., 1986).
Antagonistic Properties in Biological Systems
Some derivatives of dichlorodibenzofurans demonstrate partial antagonism in biological systems, affecting processes such as enzyme induction. These insights are crucial in understanding the potential therapeutic applications or toxicological risks of these compounds (Harris et al., 1989).
Biodegradation by Microorganisms
Microbial degradation of compounds like 8-Hydroxy-3,4-dichlorodibenzofuran is a key area of study for environmental remediation. Certain bacteria have shown the ability to degrade dibenzofurans, offering potential biotechnological solutions for dioxin pollution (Ishiguro et al., 2000).
Fungal Metabolism
Research on the metabolism of chlorinated dibenzofurans by fungi, like Phlebia lindtneri, opens up possibilities for bioremediation. Fungi can metabolize these compounds into less harmful substances, highlighting an ecological approach to managing environmental contaminants (Mori & Kondo, 2002).
properties
CAS RN |
112699-85-1 |
---|---|
Molecular Formula |
C12H6Cl2O2 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
6,7-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H |
InChI Key |
QEQWUOYIDHZUEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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